molecular formula C9H11ClN2 B1386445 (2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine CAS No. 1155017-73-4

(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine

Cat. No. B1386445
M. Wt: 182.65 g/mol
InChI Key: FCLPHGLCHCUBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2-position with a chlorine atom and at the 3-position with a cyclopropylmethylamine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, being aromatic, would contribute to the compound’s stability. The electronegative chlorine atom would likely create a polar region in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the chlorine atom, and the cyclopropylmethylamine group. The lone pair of electrons on the nitrogen atom in the pyridine ring could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar chlorine atom and the polarizable nitrogen atom in the pyridine ring could influence its solubility, boiling point, and melting point .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or material science. Its synthesis, properties, and reactivity could also be further investigated .

properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLPHGLCHCUBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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